1-Chloro-4-fluoroisoquinoline
Overview
Description
1-Chloro-4-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms attached to an isoquinoline ring. Isoquinolines are structural isomers of quinolines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Mechanism of Action
Mode of Action
It is known that isoquinolines, a class of compounds to which 1-chloro-4-fluoroisoquinoline belongs, can interact with various biological targets through mechanisms such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Isoquinolines, in general, are known to interact with a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinoline can be synthesized through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, 1-hydroxyisoquinoline can be treated with a fluorinating agent to obtain 4-fluoro-1-hydroxy-3-methoxy-3,4-dihydroxyisoquinoline, which is then reacted with a chlorinating agent to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, this compound can be obtained by treating 1-hydroxyisoquinoline with a fluorinating agent followed by chlorination in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Reduction: Palladium on charcoal (Pd/C) is commonly used as a catalyst for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield a variety of substituted isoquinoline derivatives.
- Reduction reactions typically produce reduced isoquinoline compounds.
- Oxidation reactions can lead to the formation of oxidized isoquinoline derivatives .
Scientific Research Applications
1-Chloro-4-fluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic materials
Comparison with Similar Compounds
1-Chloroisoquinoline: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activities.
4-Fluoroisoquinoline: Lacks the chlorine atom, leading to different reactivity and applications.
1,3,4-Trifluoroisoquinoline: Contains multiple fluorine atoms, which can enhance its biological activity and stability
Uniqueness: 1-Chloro-4-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the presence of both halogens can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
1-chloro-4-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYLDYWBJSOIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591337 | |
Record name | 1-Chloro-4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435278-06-1 | |
Record name | 1-Chloro-4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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